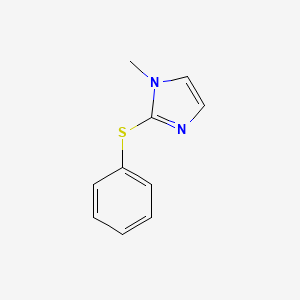

1-Methyl-2-(phenylthio)-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methyl-2-(phenylthio)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 1-position and a phenylsulfanyl group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(phenylthio)-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methylimidazole with phenylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product suitable for various applications.

化学反応の分析

Nucleophilic Substitution Reactions

The phenylthio group (-SPh) at position 2 undergoes nucleophilic substitution under controlled conditions:

-

Thiolation/Selelation : Reacts with diphenyl diselenide (Ph₂Se₂) or diaryl disulfides (Ar₂S₂) in the presence of Cu(OAc)₂·H₂O (20 mol%) at 100°C in 1,4-dioxane, yielding seleno- or thio-derivatives (e.g., 1-Methyl-2-(phenylselenyl)-1H-imidazole) with 82–87% yields .

-

Mechanism : Copper-mediated oxidative coupling facilitates cleavage of the S-S/Se-Se bond, enabling electrophilic substitution at the imidazole’s C2 position.

Key Data :

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| 1-Methyl-2-(phenylthio)-1H-imidazole | Cu(OAc)₂·H₂O | 1-Methyl-2-(phenylselenyl)-1H-imidazole | 86% |

Cross-Coupling Reactions

The sulfur atom participates in transition metal-catalyzed coupling:

-

C–S Bond Formation : Reacts with aryl halides via Ullmann-type coupling using CuI/L-proline in DMSO at 90°C, forming diaryl sulfides.

-

Limitations : Steric hindrance from the methyl group reduces reactivity at nitrogen positions, directing selectivity toward sulfur-centered reactions.

Thiol-Mediated Functionalization

The phenylthio group acts as a directing group for regioselective modifications:

-

Oxidation : Treating with H₂O₂/CH₃COOH converts -SPh to sulfonyl (-SO₂Ph), altering electronic properties and solubility. For example, sulfonated derivatives show reduced solubility in HepG2 culture medium compared to thio-analogs .

-

Reduction : NaBH₄ in ethanol reduces -SPh to -SH, enabling further alkylation or acylation.

Heterocyclic Ring Expansion

Under acidic conditions, the imidazole ring undergoes expansion:

-

Reaction Conditions : NH₄OAc (15 equiv) in glacial acetic acid at 120°C for 1–5 h leads to ring-opening and reclosure into larger heterocycles (e.g., oxazoles or fused imidazo-pyridines) .

-

Mechanistic Pathway :

-

Protonation of imidazole nitrogen

-

Nucleophilic attack by ammonia/water

-

Rearrangement via amidine intermediates

-

Biological Interaction Studies

While not direct chemical reactions, biological assays reveal interaction mechanisms:

-

Antiparasitic Activity : Derivatives exhibit EC₅₀ values against Leishmania donovani promastigotes (8.8 µM) and Trypanosoma brucei (12.8 µM) .

-

Structure-Activity Relationship (SAR) :

Modification L. donovani EC₅₀ (µM) T. brucei EC₅₀ (µM) Sulfone (-SO₂Ph) 1.0 ± 0.3 0.95 ± 0.05 Thioether (-SPh) 8.8 ± 0.4 12.8 ± 1.2

Synthetic Methodology Comparison

A comparison of synthesis routes highlights efficiency improvements:

| Method | Catalyst | Time (h) | Yield | Reference |

|---|---|---|---|---|

| Copper-mediated selenation | Cu(OAc)₂ | 5 | 86% | |

| Acidic cyclization | NH₄OAc/AcOH | 1 | 74% | |

| Ugi/Passerini multicomponent | None | 48 | 60–85% |

This compound’s versatility in cross-coupling, substitution, and biological interactions underscores its value in medicinal chemistry and materials science. Further studies should explore enantioselective modifications and in vivo efficacy of its derivatives.

科学的研究の応用

Synthesis of 1-Methyl-2-(phenylthio)-1H-imidazole

The synthesis of this compound typically involves the reaction of 2-(phenylthio)ethylamine with imidazole derivatives. The process can be optimized through various methods including:

- Condensation Reactions : Utilizing thiophenols and imidazole derivatives in polar solvents like dimethylformamide or dimethylsulfoxide in the presence of bases such as sodium hydroxide to yield the desired compound .

- Substitution Reactions : Employing electrophilic substitution methods to introduce the phenylthio group onto the imidazole ring .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. For instance:

- Antifungal Studies : In vitro tests have shown that this compound can inhibit the growth of pathogenic fungi, which is crucial for treating fungal infections .

- Antibacterial Properties : The compound's ability to disrupt bacterial cell membranes has been noted, contributing to its potential as a novel antibacterial agent .

Anticancer Applications

Recent research highlights the anticancer potential of imidazole derivatives, including this compound:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by interacting with cellular signaling pathways, particularly those involved in cell cycle regulation and apoptosis .

- Case Studies : In a study involving colorectal and breast cancer cell lines, imidazole-based compounds demonstrated superior cytotoxicity compared to traditional chemotherapeutics like cisplatin, suggesting their potential as effective cancer treatments .

Drug Development

The unique structure of this compound allows it to act as a scaffold for designing new drugs targeting various diseases:

- GPCR Modulators : Research indicates that imidazole derivatives can serve as modulators for G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes and disease states .

- Hypoxia-Activated Prodrugs : The compound has been explored as part of hypoxia-activated prodrugs, enhancing drug delivery specifically in tumor microenvironments where oxygen levels are low .

Supramolecular Chemistry

The ability of this compound to form supramolecular complexes opens avenues for novel applications:

- Ion Receptors and Imaging Agents : Its electron-rich nature allows it to bind with various ions, making it useful in developing ion receptors and imaging agents for diagnostic purposes .

Data Tables

Here are some summarized findings from recent studies on this compound:

作用機序

The mechanism of action of 1-Methyl-2-(phenylthio)-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The phenylsulfanyl group can also interact with various biological targets, modulating their function and leading to desired therapeutic effects.

類似化合物との比較

1-Methyl-2-(phenylthio)-1H-imidazole can be compared with other imidazole derivatives such as:

1-Methylimidazole: Lacks the phenylsulfanyl group, making it less versatile in terms of chemical reactivity and applications.

2-Phenylimidazole: Lacks the methyl group at the 1-position, which can affect its binding properties and reactivity.

1-Methyl-2-(methylthio)imidazole: Similar structure but with a methylthio group instead of phenylsulfanyl, leading to different chemical and biological properties.

特性

CAS番号 |

79487-95-9 |

|---|---|

分子式 |

C10H10N2S |

分子量 |

190.27 g/mol |

IUPAC名 |

1-methyl-2-phenylsulfanylimidazole |

InChI |

InChI=1S/C10H10N2S/c1-12-8-7-11-10(12)13-9-5-3-2-4-6-9/h2-8H,1H3 |

InChIキー |

ORCWXWOSEJBVPQ-UHFFFAOYSA-N |

正規SMILES |

CN1C=CN=C1SC2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。